N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-5-8-16(9-6-13)26(23,24)11-3-4-19(22)21-15-7-10-17-18(12-15)25-14(2)20-17/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJYHGXFXLKIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide typically involves the reaction of 2-methylbenzo[d]thiazole with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for 24 hours, followed by the addition of ethanol to precipitate the product. The crude product is then purified by recrystallization from ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (p-toluenesulfonyl) group serves as an excellent leaving group, enabling displacement reactions under mild conditions. This reactivity is critical for modifying the butanamide side chain.
Amide Hydrolysis
The central amide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent fragments.
Benzothiazole Ring Functionalization
The electron-rich benzothiazole ring participates in electrophilic aromatic substitution (EAS) and oxidation reactions.
Electrophilic Substitution
Oxidation of Thiazole Moiety
| Oxidizing Agent |
Scientific Research Applications
Chemistry
N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in organic synthesis. For example:
- Oxidation : Can be oxidized using agents like hydrogen peroxide to form sulfoxides or sulfones.
- Reduction : Reduction reactions can yield corresponding alcohols or amines using sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound has potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO). MAO inhibitors are crucial in treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease by preventing the breakdown of neurotransmitters like dopamine and serotonin.
Mechanism of Action :
- The compound binds to the active site of MAO, inhibiting its enzymatic activity and thereby increasing neurotransmitter levels in the brain.
Medicine
The therapeutic implications of this compound extend to treating various neurological disorders due to its MAO inhibitory effects. Additionally, it has been investigated for potential anti-inflammatory properties and as an antimicrobial agent against various pathogens.
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of various MAO inhibitors, this compound demonstrated significant potential in reducing neurodegeneration markers in animal models of Alzheimer’s disease. The study highlighted its ability to enhance cognitive function through increased neurotransmitter levels.
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. Results indicated that it exhibited potent inhibitory effects on bacterial growth, suggesting its potential as a therapeutic agent in combating antibiotic-resistant strains.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
The structural and functional attributes of N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide can be compared to four benzothiazole derivatives (7q, 7r, 7s, 7t) reported in Molecules (2012) . These compounds share a benzo[d]thiazol-6-yl scaffold but differ in substituents, linkage chemistry, and functional groups. Below is a detailed analysis:
Structural Comparison
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzo[d]thiazol-6-yl | 2-methyl, 4-tosylbutanamide | Tosyl (sulfonamide), aliphatic amide |
| 7q | Benzo[d]thiazol-6-yl | 2-(2-chloropyridin-4-ylamino)-2-oxoethylthio, 2-methoxybenzamide | Chloropyridinyl, thioether, methoxybenzamide |
| 7r | Benzo[d]thiazol-6-yl | 2-(2-chloro-4-methylpyridin-3-ylamino)-2-oxoethylthio, 2-methoxybenzamide | Chloromethylpyridinyl, thioether |
| 7s | Benzo[d]thiazol-6-yl | 2-(pyrimidin-2-ylamino)-2-oxoethylthio, 2-methoxybenzamide | Pyrimidinyl, thioether |
| 7t | Benzo[d]thiazol-6-yl | 2-(thiazol-2-ylamino)-2-oxoethylthio, 2-methoxybenzamide | Thiazolyl, thioether |
Key Observations :
- Substituent Diversity : The target compound’s tosylbutanamide chain contrasts with the thioether-linked heteroaromatic groups (e.g., pyridinyl, pyrimidinyl) in 7q–7t. The absence of a thioether in the target compound may enhance oxidative stability compared to 7q–7t .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Purity (%) | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported | ~403.5† |
| 7q | 177.9–180.8 | 70 | 90.0 | ~528.0 |
| 7r | 166.5–168.1 | 77 | 90.0 | ~542.0 |
| 7s | 169.2–171.8 | 70 | 90.0 | ~510.0 |
| 7t | 237.7–239.1 | 68 | 92.0 | ~516.0 |
*Estimated based on structural formulas.
†Calculated for C₁₈H₁₉N₂O₃S₂.
Key Observations :
- Melting Points : The target compound’s tosyl group may increase melting point compared to 7q–7s due to enhanced intermolecular forces (e.g., sulfonamide hydrogen bonding), though likely lower than 7t, which has a thiazolyl group capable of strong π-stacking .
- Synthetic Efficiency: Yields for 7q–7t (68–77%) suggest moderate synthetic accessibility.
Biological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The structural features of these compounds often play a crucial role in their biological efficacy. The presence of functional groups such as tosyl and methyl groups in this compound enhances its potential interactions with biological targets.
Target Interactions
Research has indicated that similar benzothiazole derivatives exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) and other bacterial strains. The mechanism typically involves:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of specific enzymes critical for bacterial survival, such as dihydropteroate synthase (DHPS), which is essential in folate synthesis.
- Cell Membrane Disruption : Some compounds disrupt bacterial cell membranes, leading to cell lysis.
Biochemical Pathways
The biological effects of this compound may involve several biochemical pathways:
- Inflammatory Pathways : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory mediators.
- Antimicrobial Activity : The compound's structure allows it to penetrate bacterial cells effectively, enhancing its antibacterial properties.
In Vitro Studies
Recent studies have evaluated the in vitro efficacy of this compound against various bacterial strains. A summary of these findings is presented in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| M. tuberculosis | 0.5 µg/mL | Inhibition of DHPS |
| E. coli | 1.0 µg/mL | Membrane disruption |
| S. aureus | 0.8 µg/mL | Enzyme inhibition |
Table 1: In vitro efficacy of this compound against selected bacterial strains.
Case Studies
- Anti-Tubercular Activity : A study highlighted the compound's effectiveness against drug-resistant strains of M. tuberculosis, suggesting its potential as a new therapeutic agent in tuberculosis treatment regimes .
- Anti-Inflammatory Effects : Another investigation demonstrated that the compound could reduce inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases .
- Combination Therapies : Research has also explored the synergistic effects of this compound when combined with other antibiotics, resulting in enhanced antibacterial activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
